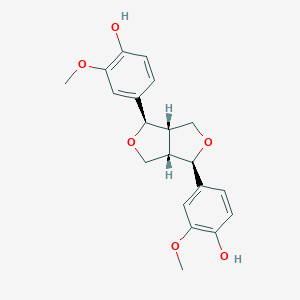

(-)-Pinoresinol

Descripción general

Descripción

(-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.

This compound is a natural product found in Symplocos setchuensis, Symplocos glomerata, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Properties

- Antifungal Activity : (+)-Pinoresinol, a biphenolic compound, demonstrates significant antifungal properties against human pathogens like Candida albicans. It damages fungal plasma membranes, indicating its potential as a therapeutic antifungal agent (Hwang et al., 2010).

- Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves shows substantial antibacterial activities against food-related bacteria. It disrupts bacterial cell membranes, indicating its use in food preservation and control of bacterial infections (Zhou et al., 2017).

Synthesis and Production

- Synthetic Approach : An efficient synthetic approach for pinoresinol has been developed, enhancing the yield and easing the process of obtaining this compound. This advancement impacts the structural characterization and modification of lignins, as well as clinical applications of pinoresinol (Yue et al., 2021).

- Biotechnological Production : Engineering an in vivo enzymatic cascade in Escherichia coli for pinoresinol production from eugenol has shown promising results. This method offers a scalable and efficient way to produce pinoresinol for pharmacological and food supplement applications (Lv et al., 2017).

Antitumor and Anti-inflammatory Effects

- Antitumor Activity : (+)-Pinoresinol exhibits significant inhibition of HepG2 cell proliferation, inducing apoptosis through death receptor and mitochondrial pathways. It also inhibits the migration and invasion of HepG2 cells, showcasing its potential as an antitumor agent (Zhang et al., 2018).

- Anti-inflammatory Effect : Pinoresinol shows remarkable anti-inflammatory effects in TNF-α-induced MH7A cells. It inhibits the production of inflammatory mediators and modulates signaling pathways, suggesting potential use in anti-inflammatory therapies (Yang et al., 2021).

Additional Applications

- Lignan in Defense Mechanisms : Pinoresinol, found in caterpillars of the cabbage butterfly, serves as a defense compound against predators. This discovery suggests its role in natural defense mechanisms in various species (Schroeder et al., 2006).

- Hepatoprotective Effects : Pinoresinol demonstrates hepatoprotective properties against carbon tetrachloride-induced liver damage in mice. This effect is attributed to its antioxidative activity and the regulation of inflammatory mediators (Kim et al., 2010).

Propiedades

IUPAC Name |

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-NSMLZSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-pinoresinol?

A1: this compound has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol.

Q2: How can this compound be identified spectroscopically?

A2: The structure of this compound can be elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, DEPT, and ESI-MS. [, , , , ]

Q3: What is the mechanism of action for the anti-inflammatory effects of this compound?

A3: this compound monomethyl ether (PME), a derivative of this compound, has been shown to inhibit the translocation of p65-nuclear factor-κB (NF-κB) into the nucleus in Raw 264.7 macrophage cells. [] This inhibition reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF-α), and prostaglandin E2 (PGE2). []

Q4: How does this compound contribute to the potential anti-cancer activity of flaxseed?

A4: Flaxseed is a rich source of (-)-secoisolariciresinol diglucoside (SDG), a mammalian lignan precursor that exhibits cancer chemopreventive activity. [] this compound diglucoside, also found in flaxseed, likely plays a role in this activity due to its structural similarity to SDG. []

Q5: What other biological activities have been reported for this compound?

A5: this compound, along with other lignans, has been shown to bind to human sex hormone-binding globulin (SHBG). [] This binding suggests potential benefits for conditions like benign prostatic hyperplasia (BPH), although further research is needed. []

Q6: Which enzymes are involved in the biosynthesis of this compound?

A6: this compound is synthesized through a pathway that involves several enzymes, including dirigent proteins and pinoresinol-lariciresinol reductases (PLRs). [, , ]

Q7: How do dirigent proteins contribute to the stereospecificity of this compound formation?

A7: Dirigent proteins control the stereoselective coupling of coniferyl alcohol radicals, ensuring the formation of optically pure this compound. [] These proteins guide the reaction towards the production of specific enantiomers. []

Q8: How does the enantiospecificity of PLRs affect the composition of lignans in flax?

A8: Flaxseed contains both SS-(+)- and RR-(-)-secoisolariciresinol diglucosides, while the aerial parts primarily accumulate RR-(-)-secoisolariciresinol derivatives. [] This difference arises from the activity of two PLR isoforms: PLR-LU1, specific for SS-(+)-secoisolariciresinol formation, and PLR-LU2, responsible for RR-(-)-secoisolariciresinol synthesis. [] The differential expression of these PLRs in different plant parts determines the final enantiomeric composition of lignans. [, ]

Q9: In what plant species and parts has this compound been identified?

A9: this compound has been isolated from various plant species, including Daphne giraldii, Daphne pseudo-mezereum, Litchi chinensis, Machilus robusta, Morinda citrifolia, Panicum dichotomiflorum, Phoebe tavoyana, Selaginella sinensis, Sophora tonkinensis, Stellera chamaejasme, Styrax japonica, Urtica dioica, Vitex negundo var. cannabifolia, Wikstroemia indica, and Xanthium sibiricum. [, , , , , , , , , , , , , , , , , , , , , ] It is found in various plant parts, including roots, stems, leaves, fruits, and seeds. [, , , , , , , , , , , , , , , , , , , , , ]

Q10: What happens to this compound during acid-catalyzed phenolation?

A10: Under acidic conditions and high temperatures, this compound undergoes a series of transformations, including the cleavage of the C1-Cα bond and the formation of various naphthalene and diphenylmethane derivatives. [] This process, known as phenolation, is commonly used to modify lignin for industrial applications. []

Q11: What are the potential applications of this compound in the pharmaceutical or food industries?

A11: Due to its anti-inflammatory, antioxidant, and potential anti-cancer properties, this compound is a promising candidate for developing functional foods and nutraceuticals. [, ] Further research is needed to explore its potential therapeutic applications.

Q12: What are the main challenges in utilizing this compound for industrial applications?

A12: One of the main challenges in utilizing this compound is its low natural abundance in plants, making extraction and purification processes costly. [] Additionally, its stability and bioavailability need to be addressed for effective utilization in food or pharmaceutical formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)